molecular formula C22H21FN4O5S B141683 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid CAS No. 126598-18-3

2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

Cat. No. B141683
M. Wt: 472.5 g/mol
InChI Key: UOASRQZPZAQSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid involves the inhibition of specific enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to exhibit potent activity against certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid are varied and complex. This compound has been found to exhibit potent anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of pain and inflammation. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects, making it a promising candidate for the treatment of mood disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying various biochemical pathways. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in any experimental setting.

Future Directions

There are many potential future directions for the study of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid. One area of interest is its potential use in the treatment of pain and inflammation, as well as mood disorders. Additionally, this compound may have applications in the study of various biochemical pathways, including those involved in cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has been achieved using a variety of methods. One such method involves the reaction of 4-ethoxy-3,5-dimethoxyphenyl isothiocyanate with 4-fluoroaniline in the presence of triethylamine and copper(II) acetate. The resulting intermediate is then reacted with 2-amino-2-(2,4-dioxothiazolidin-5-yl)acetic acid to yield the final product.

Scientific Research Applications

The unique chemical structure of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid makes it a promising candidate for scientific research. This compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it useful in the study of various biochemical pathways.

properties

CAS RN

126598-18-3

Product Name

2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

Molecular Formula

C22H21FN4O5S

Molecular Weight

472.5 g/mol

IUPAC Name

2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

InChI

InChI=1S/C22H21FN4O5S/c1-4-32-20-15(30-2)9-13(10-16(20)31-3)21-24-25-22-27(21)26-19(17(33-22)11-18(28)29)12-5-7-14(23)8-6-12/h5-10,17H,4,11H2,1-3H3,(H,28,29)

InChI Key

UOASRQZPZAQSRU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)F)OC

synonyms

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 3-(3,5-dimet hoxyphenyl-4-ethoxyphenyl)-6-(4-fluorophenyl)-

Origin of Product

United States

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